3-Ethyl-4-methylphenol

Organic Synthesis Regioselective Alkylation para-Cresol Derivatives

3-Ethyl-4-methylphenol (synonym: 3-ethyl-p-cresol) is a para-cresol derivative with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. The compound belongs to the class of para cresols, characterized by a benzene ring bearing hydroxyl and methyl groups at the 1- and 4-positions, with an additional ethyl substituent at the 3-position.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 6161-67-7
Cat. No. B3059550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-methylphenol
CAS6161-67-7
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)O)C
InChIInChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h4-6,10H,3H2,1-2H3
InChIKeyBTRPJOHXPQOVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-methylphenol (CAS 6161-67-7): Baseline Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-Ethyl-4-methylphenol (synonym: 3-ethyl-p-cresol) is a para-cresol derivative with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol . The compound belongs to the class of para cresols, characterized by a benzene ring bearing hydroxyl and methyl groups at the 1- and 4-positions, with an additional ethyl substituent at the 3-position . It is a solid at ambient temperature (melting point 33 °C, boiling point 236 °C) . The compound has been detected as a naturally occurring volatile constituent of wild rice grains (Zizania aquatica) and cereal products, though it is not quantified as a major metabolite . Its EINECS number is 228-189-7, it is REACH pre-registered, and it carries the FDA UNII identifier Y51U5VJR2A . Published literature on this specific compound remains sparse, with very few primary research articles available .

Why Generic Substitution Fails for 3-Ethyl-4-methylphenol: Structural Specificity and Positional Isomer Differentiation


3-Ethyl-4-methylphenol occupies a narrow structural niche among alkylphenols that makes generic substitution risky. Unlike simple cresols or xylenols, the specific 3-ethyl-4-methyl substitution pattern imparts a unique combination of lipophilicity (XLogP3 ~2.70), hydrogen-bonding capacity (one donor, one acceptor), and steric profile that cannot be replicated by its positional isomers (e.g., 3-ethyl-5-methylphenol or 4-ethyl-3-methylphenol) . In applications where the spatial orientation of the alkyl groups influences receptor binding, membrane partitioning, or regioselective reactivity, even a methyl-group shift can alter potency, selectivity, or physicochemical behavior . Furthermore, the compound's synthetic accessibility via a regiospecific trichloromethyl-intermediate route from 3,4-dimethylphenol distinguishes it from isomers that require alternative, potentially lower-yielding synthetic pathways .

3-Ethyl-4-methylphenol: Product-Specific Quantitative Differentiation Evidence Guide


Regioselective Synthetic Route: 3-Ethyl-4-methylphenol vs. 3-Isopropyl-4-methylphenol from a Common Precursor

3-Ethyl-4-methylphenol can be synthesized regiospecifically from 3,4-dimethylphenol via a trichloromethyl-intermediate route (Zincke-Suhl-type reaction), a method that simultaneously produces the 3-isopropyl-4-methylphenol analog when isopropyl halide is used . This route provides unambiguous regiochemical control at the 3-position of the p-cresol scaffold, avoiding the isomeric mixtures (ortho/para) typical of direct Friedel-Crafts alkylation of p-cresol . In contrast, direct ethylation of p-cresol would yield a mixture of 3-ethyl-4-methylphenol and 2-ethyl-4-methylphenol, requiring subsequent separation.

Organic Synthesis Regioselective Alkylation para-Cresol Derivatives

Boiling Point Differentiation: 3-Ethyl-4-methylphenol vs. p-Cresol, 3-Ethylphenol, and 3,4-Dimethylphenol

The boiling point of 3-ethyl-4-methylphenol (236 °C at 760 mmHg, or 507.65 K per NIST) is substantially higher than that of its unalkylated parent p-cresol (201.8 °C) and its mono-substituted analog 3-ethylphenol (212 °C), and modestly higher than 3,4-dimethylphenol (225–227 °C) . This boiling point elevation of approximately 34 °C relative to p-cresol and 24 °C relative to 3-ethylphenol reflects the additive effect of dual alkyl substitution on the aromatic ring, increasing van der Waals interactions and molecular weight.

Thermodynamic Properties Distillation Separation Process Engineering

Water Solubility Reduction: 3-Ethyl-4-methylphenol vs. p-Cresol

The estimated water solubility of 3-ethyl-4-methylphenol is 745.7 mg/L at 25 °C, whereas p-cresol exhibits a water solubility of approximately 19–20 g/L at 20–25 °C . This represents an approximately 25-fold reduction in aqueous solubility, driven by the additional ethyl substituent which increases the compound's hydrophobic surface area and raises the logP from ~1.94 (p-cresol) to ~2.70 (XLogP3 estimated) . The lower water solubility of 3-ethyl-4-methylphenol alters its environmental partitioning behavior and its bioavailability in aqueous-phase applications.

Hydrophobicity Aqueous Partitioning Environmental Fate

pKa Shift Relative to p-Cresol: Implications for pH-Dependent Reactivity

The predicted pKa of 3-ethyl-4-methylphenol is 10.37 ± 0.18, compared to the experimentally determined pKa of p-cresol at 10.26 . The slightly higher pKa (weaker acid) of the 3-ethyl-4-methyl derivative is consistent with the electron-donating inductive effect of the additional ethyl group, which modestly destabilizes the phenoxide anion relative to p-cresol. This pKa difference, though small (~0.11 units), becomes meaningful in pH-buffered systems operating near the phenolic pKa range (pH 9–11), where deprotonation equilibrium differs by approximately 20% between the two compounds.

Acid Dissociation Constant pH-Dependent Chemistry Phenolic Reactivity

Natural Occurrence Profile: Co-occurrence with 3-Ethyl-5-methylphenol in Wild Rice Volatiles

3-Ethyl-4-methylphenol was identified as a volatile constituent of wild rice grains (Zizania aquatica) in a comprehensive GC-MS analysis that identified 112 volatile compounds . In that study, 3-ethyl-4-methylphenol was detected alongside its positional isomer 3-ethyl-5-methylphenol, as well as p-cresol, 3-ethylphenol, and dimethylphenol isomers . The co-occurrence of the 3-ethyl-4-methyl and 3-ethyl-5-methyl isomers in the same natural matrix underscores that both isomers are biosynthetically accessible, yet they are chromatographically distinguishable (different retention indices on Carbowax 20M) and likely contribute distinct sensory notes to the overall wild rice flavor profile .

Natural Product Chemistry Flavor Chemistry Volatile Profiling

Melting Point and Physical State at Ambient Temperature vs. Close Analogs

3-Ethyl-4-methylphenol has a melting point of 33 °C (306.15 K), making it a solid at standard room temperature but close to the solid-liquid transition . This contrasts sharply with 3-ethylphenol, which is a liquid at room temperature (melting point −4 °C), and with 3,4-dimethylphenol, which is a higher-melting solid (melting point 65–68 °C) . Compared to p-cresol (melting point 35.5 °C), the target compound melts at a slightly lower temperature (ΔT ≈ −2.5 °C) . The near-ambient melting point of 3-ethyl-4-methylphenol means it can be handled as a low-melting solid or a slightly warmed liquid, offering flexibility in formulation processes.

Solid-State Handling Formulation Physical State Crystallinity

3-Ethyl-4-methylphenol: Evidence-Backed Research and Industrial Application Scenarios


Synthetic Intermediate for para-Cresol Derivatives Requiring Regiospecific 3-Position Functionalization

The established regiospecific synthesis of 3-ethyl-4-methylphenol from 3,4-dimethylphenol via trichloromethyl intermediates makes this compound valuable as a synthetic building block when unambiguous substitution at the 3-position of the p-cresol scaffold is required. Unlike direct Friedel-Crafts alkylation, which yields isomeric mixtures, this route provides a structurally defined product suitable for further derivatization (e.g., oxidation, etherification, or coupling reactions). Researchers synthesizing libraries of alkylphenol derivatives with systematic variation at the 3-position should prioritize this compound over isomer mixtures.

Analytical Reference Standard for Volatile Phenolic Profiling in Cereal and Plant Metabolomics

Because 3-ethyl-4-methylphenol has been definitively identified as a volatile constituent of wild rice (Zizania aquatica) grains via GC-MS with retention index confirmation , it serves as an authenticated reference standard for metabolomic profiling of cereal volatiles. Its chromatographic resolvability from the co-occurring isomer 3-ethyl-5-methylphenol on Carbowax 20M columns makes it essential for accurate peak assignment in GC-MS-based flavor and fragrance analysis of rice, cereal, and related plant matrices.

Physicochemical Probe in Membrane Partitioning and Environmental Fate Studies of Alkylphenols

The substantial reduction in water solubility (745.7 mg/L vs. ~19,500 mg/L for p-cresol) and the elevated logP (~2.70 vs. ~1.94 for p-cresol) position 3-ethyl-4-methylphenol as a useful probe molecule for studying the effect of incremental alkyl chain extension on membrane partitioning, bioaccumulation potential, and environmental transport of para-substituted alkylphenols. Its intermediate hydrophobicity (between p-cresol and longer-chain alkylphenols) fills a specific data gap in quantitative structure-activity relationship (QSAR) models for phenolic compounds.

pH-Dependent Reaction Optimization Involving Phenolic Hydroxyl Group Chemistry

The pKa of 3-ethyl-4-methylphenol (10.37 ± 0.18) differs measurably from that of p-cresol (10.26), enabling differential deprotonation behavior in the pH 9–11 range. For synthetic chemists optimizing base-catalyzed O-functionalization reactions (e.g., Williamson ether synthesis, Mitsunobu reactions, or enzymatic oxidative coupling), this pKa shift can be exploited to achieve selective reactivity in mixtures containing multiple phenolic substrates. Formulators working with pH-buffered phenolic systems should account for this ~0.11 pKa unit difference when substituting p-cresol with 3-ethyl-4-methylphenol.

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